2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium
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Overview
Description
2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
The synthesis of 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-formylpyrrole and amines.
Introduction of the Bromo-phenyl Group: This step often involves halogenation reactions, where a bromine atom is introduced to the phenyl ring.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of all functional groups.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium can undergo various chemical reactions, including:
Scientific Research Applications
2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies investigating the inhibition of enzymes like acetylcholinesterase, which is relevant for neurodegenerative diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium involves its interaction with various molecular targets. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[1,2-a]pyrazine derivatives, such as:
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Known for its antimicrobial properties.
1-Phosphonylated Pyrrolo[1,2-a]pyrazine Analogs: These compounds have shown significant biological activities, including kinase inhibition.
Compared to these compounds, 2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium is unique due to its specific substitution pattern and the presence of the bromo-phenyl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H20Br2N2O |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)ethanone;bromide |
InChI |
InChI=1S/C18H20BrN2O.BrH/c1-3-16-17-9-4-13(2)21(17)11-10-20(16)12-18(22)14-5-7-15(19)8-6-14;/h4-9H,3,10-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WHXOFMDYLKHWNV-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=[N+](CCN2C1=CC=C2C)CC(=O)C3=CC=C(C=C3)Br.[Br-] |
Origin of Product |
United States |
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